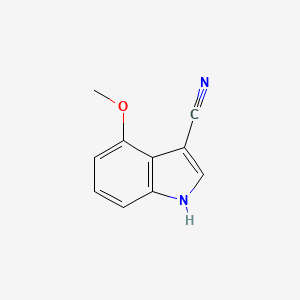

4-Methoxy-1H-indole-3-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-1H-indole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c1-13-9-4-2-3-8-10(9)7(5-11)6-12-8/h2-4,6,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQQKEAUKMZGVCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=CN2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90652996 | |

| Record name | 4-Methoxy-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889942-79-4 | |

| Record name | 4-Methoxy-1H-indole-3-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=889942-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Strategies for 4-Methoxy-1H-indole-3-carbonitrile

The synthesis of the indole (B1671886) nucleus and its derivatives remains a cornerstone of heterocyclic chemistry, driven by the widespread presence of this scaffold in biologically active compounds. The specific architecture of this compound presents unique challenges and opportunities for synthetic chemists. This section explores various methodologies for its construction, from classical name reactions to modern catalytic systems.

Synthesis from 4-Methoxy-1H-indole-3-carboxaldehyde Oxime

A direct and effective method for the preparation of this compound involves the dehydration of 4-Methoxy-1H-indole-3-carboxaldehyde oxime. This transformation is a well-established route to nitriles from aldoximes. The oxime precursor itself can be synthesized from the corresponding aldehyde, 4-Methoxy-1H-indole-3-carboxaldehyde, by reaction with hydroxylamine. nih.gov

Mechanochemical approaches have been explored for the synthesis of related N-substituted indole-3-carboxaldehyde (B46971) oximes, offering an environmentally friendly alternative to traditional solvent-based methods. nih.gov For instance, the synthesis of 1-methoxyindole-3-carboxaldehyde oxime, a key intermediate for certain phytoalexins, has been achieved in high yield (almost 95%) after just 20 minutes of milling. nih.gov This suggests that similar solvent-free techniques could be applicable to the synthesis of the 4-methoxy analogue.

The subsequent conversion of the oxime to the nitrile typically employs a variety of dehydrating agents. Common reagents for this purpose include acetic anhydride, trifluoroacetic anhydride, or phosphorus oxychloride. The choice of reagent and reaction conditions can be critical to optimize yield and minimize side reactions.

| Precursor | Reagent | Product | Yield | Reference |

| 4-Methoxy-1H-indole-3-carboxaldehyde | Hydroxylamine | 4-Methoxy-1H-indole-3-carboxaldehyde oxime | - | nih.gov |

| 4-Methoxy-1H-indole-3-carboxaldehyde oxime | Dehydrating Agent (e.g., Ac₂O) | This compound | - | chemicalbook.com |

Exploration of Fisher Indole Synthesis Variations for Methoxy-Indole-Carbonitrile Scaffolds

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust and versatile method for constructing the indole ring system. wikipedia.orgthermofisher.com The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a phenylhydrazine (B124118) and an aldehyde or ketone. wikipedia.org

For the synthesis of a 4-methoxy-indole-3-carbonitrile scaffold, a (3-methoxyphenyl)hydrazine (B91047) would be reacted with a suitable three-carbon carbonyl compound containing a nitrile or a precursor to a nitrile group. The regiochemical outcome of the Fischer synthesis is a critical consideration, especially with substituted phenylhydrazines. A meta-substituted phenylhydrazine, such as (3-methoxyphenyl)hydrazine, can potentially yield two isomeric indole products (4-methoxy and 6-methoxy). youtube.com The predominance of one isomer over the other is influenced by the nature of the substituent and the reaction conditions. youtube.com Electron-donating groups, like the methoxy (B1213986) group, can influence the direction of the cyclization. youtube.com

While the classical Fischer synthesis employs Brønsted or Lewis acids, modern variations have expanded its scope. wikipedia.org For instance, the Buchwald modification utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to generate the necessary phenylhydrazone intermediate. wikipedia.org This approach could offer an alternative route to the required (3-methoxyphenyl)hydrazone.

The presence of the methoxy substituent on the phenylhydrazine can sometimes lead to "abnormal" Fischer indole synthesis products. nih.gov For example, the reaction of ethyl pyruvate (B1213749) 2-methoxyphenylhydrazone with HCl/EtOH was found to yield ethyl 6-chloroindole-2-carboxylate as the major product, alongside the expected ethyl 7-methoxyindole-2-carboxylate. nih.gov This highlights the need for careful optimization of reaction conditions when dealing with methoxy-substituted precursors.

| Phenylhydrazine Reactant | Carbonyl Reactant | Potential Products | Key Considerations | References |

| (3-Methoxyphenyl)hydrazine | Pyruvonitrile (or derivative) | This compound, 6-Methoxy-1H-indole-3-carbonitrile | Regioselectivity, potential for abnormal products | wikipedia.orgyoutube.comnih.gov |

Regioselective Synthetic Approaches to Substituted Indoles

Achieving regiocontrol in the synthesis of substituted indoles is a significant challenge. For 4-substituted indoles like this compound, this is particularly crucial. Various strategies have been developed to ensure the desired substitution pattern.

One powerful approach involves directed ortho-metalation. This strategy has been successfully employed for the regioselective synthesis of 4- and 7-alkoxyindoles starting from 3-halophenols or 3-chloroanisole. nih.gov The synthesis involves a sequence of directed ortho-metalation, followed by two palladium-catalyzed reactions: a Sonogashira coupling and a tandem amination/cyclization. nih.gov This method provides regiochemically pure 4-substituted indoles.

Another strategy relies on transition-metal-catalyzed C-H activation and functionalization. thieme-connect.com These methods offer atom-economical and often highly regioselective routes to functionalized indoles. For example, palladium-catalyzed cyclization of N-arylimines, formed from anilines and ketones, can provide rapid access to various indole derivatives. thieme-connect.com The regioselectivity in these reactions can be guided by the directing groups on the starting materials.

Furthermore, the synthesis of 4-methoxyindole (B31235) has been achieved through a multi-step sequence starting from 1-methoxy-2-methyl-3-nitrobenzene. chemicalbook.com This involves the formation of an enamine, followed by a reductive cyclization using activated zinc. chemicalbook.com Subsequent functionalization at the 3-position would then be required to introduce the carbonitrile group.

Microwave-Assisted Synthetic Protocols for Indole Derivatives

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating reaction rates, improving yields, and often enhancing product purity. nih.govajgreenchem.com The application of microwave irradiation to the synthesis of indole derivatives has been shown to be highly effective.

In the context of reactions relevant to this compound, microwave heating can be applied to several key transformations. For instance, the synthesis of enaminones, which can be precursors to various heterocyclic systems, is significantly faster and higher yielding under microwave irradiation compared to conventional heating. nih.gov

Microwave-assisted palladium-catalyzed intramolecular oxidative coupling has been used to efficiently synthesize functionalized 2-methyl-1H-indole-3-carboxylate derivatives from various enamines. unina.it This method offers excellent yields and high regioselectivity. unina.it Similar microwave protocols could potentially be adapted for the synthesis of the 4-methoxy-indole-3-carbonitrile scaffold.

Furthermore, multicomponent reactions, which allow for the construction of complex molecules in a single step, are often well-suited for microwave assistance. nih.gov A three-component reaction for the regioselective synthesis of 3-functionalized indoles has been developed using microwave irradiation in an environmentally friendly solvent system. nih.gov

The N-alkylation of indoles, a common functionalization reaction, can also be accelerated using microwave irradiation in the presence of a catalytic amount of a base. google.com

| Reaction Type | Key Features of Microwave Protocol | Potential Advantage | References |

| Enaminone Synthesis | Solventless, short reaction time | Higher yield, faster reaction | nih.gov |

| Pd-Catalyzed Indole Synthesis | Neat reaction mixture, excellent yields | High regioselectivity, efficiency | unina.it |

| N-Alkylation | Catalytic base, with or without ionic liquid | Nearly quantitative yields, mild conditions | google.com |

Functionalization and Derivatization Strategies

Once the this compound core is synthesized, further chemical modifications can be undertaken to explore its chemical space and develop new derivatives. The indole ring system offers several sites for functionalization, with the indole nitrogen (N1) being a primary target.

Reactions at the Indole Nitrogen (N1) Position

The N-H proton of the indole ring is weakly acidic and can be deprotonated with a suitable base to form an indolyl anion. This anion is a potent nucleophile and can react with various electrophiles, allowing for the introduction of a wide range of substituents at the N1 position.

N-Alkylation: A common modification is N-alkylation, which involves the reaction of the indole with an alkylating agent. google.comgoogle.com Traditional methods often require strong bases and hazardous alkylating agents like methyl iodide or dimethyl sulfate. google.comgoogle.com However, more recent and milder protocols have been developed. For example, N-methylation and N-benzylation can be achieved in nearly quantitative yields using dimethyl carbonate or dibenzyl carbonate, respectively, with a catalytic amount of 1,4-diazabicyclo[2.2.2]octane (DABCO). google.com These reactions can be performed under conventional heating or with microwave irradiation. google.com

Solvent-mediated regiodivergent alkylations have also been reported. For instance, the choice of solvent can direct the alkylation of 2,3-disubstituted indoles with p-quinone methides to either the C6 or N1 position. nih.govacs.org Using In(OTf)₃ as a catalyst, THF as the solvent favors N1-alkylation, while toluene (B28343) promotes C6-alkylation. nih.govacs.org

N-Arylation: The introduction of an aryl group at the N1 position, or N-arylation, can be achieved through various cross-coupling reactions. Microwave-mediated N-arylation of 4-chloroquinazolines with various anilines has been shown to be a rapid and efficient method. nih.gov Similar palladium- or copper-catalyzed cross-coupling methodologies, such as the Buchwald-Hartwig amination, could be applied to the N-arylation of this compound with aryl halides or boronic acids.

| Reaction Type | Reagents | Conditions | Product | References |

| N-Methylation | Dimethyl carbonate, cat. DABCO | Conventional heat or microwave | N1-Methyl-4-methoxy-1H-indole-3-carbonitrile | google.com |

| N-Benzylation | Dibenzyl carbonate, cat. DABCO | Conventional heat or microwave | N1-Benzyl-4-methoxy-1H-indole-3-carbonitrile | google.com |

| N-Alkylation | p-Quinone methides, In(OTf)₃ | THF, room temperature | N1-Alkylated-4-methoxy-1H-indole-3-carbonitrile | nih.govacs.org |

| N-Arylation | Aryl halide, Pd or Cu catalyst | Base, heat | N1-Aryl-4-methoxy-1H-indole-3-carbonitrile | nih.gov |

Electrophilic Substitution Reactions on the Indole Ring

The indole nucleus is inherently electron-rich and prone to electrophilic substitution, with the C3 position being the most reactive. However, in this compound, the C3 position is already substituted. The presence of the electron-donating methoxy group at the C4 position activates the benzene (B151609) ring, while the carbonitrile group at C3 deactivates the pyrrole (B145914) ring. Consequently, electrophilic attack is directed to the benzene portion of the indole ring. niscpr.res.in

The table below summarizes the expected major products of electrophilic substitution on the this compound ring.

| Reaction | Reagent | Expected Major Product(s) |

| Nitration | HNO₃/H₂SO₄ | 4-Methoxy-5-nitro-1H-indole-3-carbonitrile and/or 4-Methoxy-7-nitro-1H-indole-3-carbonitrile |

| Bromination | Br₂/Acetic Acid | 4-Methoxy-5-bromo-1H-indole-3-carbonitrile and/or 4-Methoxy-7-bromo-1H-indole-3-carbonitrile |

| Friedel-Crafts Acylation | Acyl chloride/AlCl₃ | 4-Methoxy-5-acyl-1H-indole-3-carbonitrile and/or 4-Methoxy-7-acyl-1H-indole-3-carbonitrile |

Transformations of the Carbonitrile Group

The carbonitrile group at the C3 position of this compound is a versatile functional group that can undergo a variety of chemical transformations. These reactions provide a pathway to a diverse range of 3-substituted indole derivatives.

Key transformations of the carbonitrile group include:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid (4-methoxy-1H-indole-3-carboxylic acid) or amide (4-methoxy-1H-indole-3-carboxamide).

Reduction: The carbonitrile can be reduced to a primary amine ( (4-methoxy-1H-indol-3-yl)methanamine) using reducing agents such as lithium aluminum hydride (LiAlH₄).

Addition of Nucleophiles: Organometallic reagents, such as Grignard reagents or organolithium compounds, can add to the carbonitrile to form ketones after hydrolysis of the intermediate imine.

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions to form various heterocyclic rings.

Palladium-Catalyzed Coupling Reactions for Indole-3-Carbonitrile Systems

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In the context of indole-3-carbonitrile systems, these reactions can be used to introduce a wide array of substituents at various positions on the indole ring, provided a suitable leaving group (like a halogen or triflate) is present. nih.gov

Common palladium-catalyzed coupling reactions applicable to functionalized indole systems include:

Suzuki Coupling: This reaction couples an organoboron compound with an organic halide or triflate. For instance, a bromo-substituted this compound could be coupled with an arylboronic acid to form a biaryl structure. uwindsor.canih.gov

Heck Coupling: This reaction involves the coupling of an unsaturated halide with an alkene. This could be used to introduce alkenyl groups onto the indole scaffold.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, enabling the introduction of alkynyl moieties. nih.gov

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine, providing a route to N-substituted indole derivatives.

The efficiency and regioselectivity of these coupling reactions are influenced by the choice of catalyst, ligands, base, and reaction conditions. youtube.com The electronic properties of the this compound system, with its electron-donating and electron-withdrawing groups, can also play a significant role.

Oxidation and Reduction Chemistry of Methoxy-Indole Scaffolds

The methoxy-indole scaffold of this compound is susceptible to both oxidation and reduction reactions, targeting either the indole nucleus or the substituents.

Oxidation: The electron-rich indole ring can be oxidized under various conditions. Reagents like ozone, sodium periodate, or potassium superoxide (B77818) can lead to cleavage of the pyrrole ring. bhu.ac.in The methoxy group itself is generally stable to mild oxidizing agents, but stronger conditions can lead to its cleavage or further oxidation.

Reduction: The indole nucleus is generally resistant to catalytic hydrogenation under neutral conditions. However, reduction of the benzene ring can be achieved using dissolving metal reductions, such as with lithium in liquid ammonia (B1221849), which would likely yield a 4,7-dihydroindole derivative. bhu.ac.in The carbonitrile group can be selectively reduced to an amine using reagents like LiAlH₄ without affecting the indole ring. For the reduction of the heterocyclic ring to an indoline, acidic reducing agents like zinc in hydrochloric acid or sodium cyanoborohydride in acetic acid are typically employed. bhu.ac.in

Mechanistic Insights into Reaction Pathways

Understanding the mechanisms of the reactions involved in the synthesis and transformation of this compound is crucial for optimizing reaction conditions and predicting product outcomes.

Investigation of Reaction Mechanisms for Indole Ring Formation

The Fischer indole synthesis is a classic and widely used method for constructing the indole ring system. wikipedia.org The reaction proceeds through the acid-catalyzed cyclization of a phenylhydrazone. byjus.com For the synthesis of a 4-methoxy substituted indole, a 4-methoxyphenylhydrazine would be reacted with a suitable aldehyde or ketone.

The generally accepted mechanism involves the following key steps:

Formation of a phenylhydrazone from the reaction of phenylhydrazine and a carbonyl compound.

Tautomerization of the hydrazone to an enamine.

A masterorganicchemistry.commasterorganicchemistry.com-sigmatropic rearrangement (a Claisen-like rearrangement) of the protonated enamine, which is the key bond-forming step.

Loss of ammonia and subsequent aromatization to form the indole ring. wikipedia.orgbyjus.com

The presence of the methoxy group on the phenylhydrazine can influence the rate and regioselectivity of the cyclization. Being an electron-donating group, it can facilitate the masterorganicchemistry.commasterorganicchemistry.com-sigmatropic rearrangement. However, its position can also lead to the formation of regioisomeric indole products if an unsymmetrical ketone is used. nih.gov

Stereochemical Considerations in Synthesis, Including Racemic Mixture Formation

In the synthesis of derivatives of this compound, the creation of a new stereocenter can lead to the formation of a racemic mixture, which is a 50:50 mixture of two enantiomers. masterorganicchemistry.comyoutube.com This is common when a reaction that generates a chiral center is performed on an achiral starting material using achiral reagents. masterorganicchemistry.com

For example, if a nucleophilic addition to a carbonyl group introduced at the C5 or C7 position of the indole were to occur, and the two groups attached to the newly formed stereocenter were different, a racemic mixture would be formed. The nucleophile would have an equal probability of attacking from either face of the planar carbonyl group.

The formation of a racemic mixture can be represented as follows:

| Reactant | Reagent | Product | Stereochemistry |

| Achiral Ketone Derivative | Nucleophile | Alcohol Derivative | Racemic Mixture (R and S enantiomers) |

It is possible to synthesize a single enantiomer through the use of chiral catalysts or auxiliaries, which create a chiral environment and favor the formation of one enantiomer over the other. google.com Additionally, resolution techniques can be employed to separate the enantiomers of a racemic mixture.

Computational Chemistry and Theoretical Studies

Molecular Modeling and Docking Studies of 4-Methoxy-1H-indole-3-carbonitrile and Its Analogs

Molecular modeling encompasses a suite of computer-based techniques used to represent and simulate the behavior of molecules. A key application within this field is molecular docking, which predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This is instrumental in structure-based drug design. While specific docking studies for this compound are not extensively detailed in the available literature, the methodologies are well-established and have been applied to numerous indole (B1671886) analogs to predict their therapeutic potential.

Molecular docking simulations are employed to predict how a ligand, such as an indole derivative, might interact with the active site of a biological target like an enzyme or receptor. These predictions are crucial for understanding the compound's potential mechanism of action. For instance, studies on various indole derivatives have successfully used docking to simulate binding affinities and locate their structures within the binding sites of enzymes like CDK-5 mdpi.com. The process involves preparing the 3D structures of both the ligand and the target protein and then using a scoring algorithm to evaluate the most stable binding poses. This computational approach helps identify potential molecular targets and provides insight into the binding interactions and stability of ligand-target complexes researchgate.net. The indole scaffold is recognized as a key building block in compounds that exhibit a wide range of biological activities, making its derivatives frequent subjects of such predictive studies mdpi.comnih.gov.

Following the prediction of a binding pose, a detailed analysis of the interactions between the ligand and the receptor is performed. These interactions, which stabilize the complex, typically include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. The strength of these interactions collectively determines the binding affinity, often expressed as a binding energy value (e.g., in kcal/mol) or an inhibition constant (Ki).

Molecular docking studies on indole analogs have confirmed their ability to fit into the catalytic sites of kinases like PI3Kα and EGFR, forming key hydrogen bonds with essential amino acid residues nih.gov. The binding energy is a critical parameter, with lower negative values indicating a more spontaneous and favorable binding event mdpi.com. For example, in studies of other heterocyclic compounds, docking analyses revealed binding affinities ranging from -4.89 to -8.56 kcal/mol against the LOX-1 receptor preprints.org. This type of analysis is fundamental to understanding structure-activity relationships (SAR), where the chemical structure of a compound is correlated with its biological activity.

| Compound Class | Target Protein | Observed Interactions | Predicted Binding Energy (kcal/mol) |

| New Azines Bearing Indole | CDK-5 | Hydrogen bonding, hydrophobic interactions | -7.18 to -8.34 mdpi.com |

| Indole-2-carboxamides | PI3Kα / EGFR | H-bonding with key binding residues | Not specified nih.gov |

| Flavone Derivatives | ER-α | Not specified | Up to -10.14 nih.gov |

| Flavone Derivatives | EGFR | Not specified | Similar to control ligand nih.gov |

This table presents data for indole analogs and other compounds to illustrate typical results from docking studies, as specific data for this compound was not available.

Computer-Aided Drug Design (CADD) is a comprehensive approach that utilizes computational methods to accelerate the drug discovery process, making it more efficient and cost-effective researchgate.netnih.govresearchgate.net. CADD encompasses a range of techniques, including molecular docking, virtual screening, and quantitative structure-activity relationship (QSAR) modeling researchgate.net.

A prominent strategy within CADD is Fragment-Based Drug Design (FBDD). FBDD begins by screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly to a biological target nih.govnih.govtaylorandfrancis.com. The indole nucleus is considered a "privileged fragment" because it is a common motif in many biologically active compounds nih.gov. Once a fragment hit is identified and its binding mode is determined (often via X-ray crystallography), it can be optimized and grown into a more potent lead compound taylorandfrancis.comacs.org. This approach offers an effective way to explore chemical space and has proven successful in identifying potent inhibitors for specific targets nih.govacs.org. FBDD has the potential to streamline drug discovery by starting with small fragments that have high ligand efficiencies, which can then be elaborated to create leads with significantly improved affinity taylorandfrancis.com.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deeper understanding of the intrinsic electronic properties of a molecule. These calculations can predict molecular structure, stability, and reactivity with high accuracy, complementing experimental data.

For indole derivatives, DFT studies have been used to investigate rotational barriers and identify the most stable conformers. For example, calculations on 1-(arylsulfonyl)indole molecules have shown that the energy barrier for rotation around the S-N bond is relatively low, in the range of 2.5–5.5 kcal/mol nih.gov. In a study of Indole-3-carbinol, a complete conformational search identified two stable conformers with a small energy difference of 0.717 kcal/mol, both of which were then subjected to further analysis . Such calculations are critical for understanding the flexibility of a molecule and how its shape might adapt upon binding to a receptor.

| Molecule | Method | Finding | Energy Difference |

| 1-(Arylsulfonyl)indoles | DFT, IRC | Rotational barrier between conformers | 2.5–5.5 kcal/mol nih.gov |

| Indole-3-carbinol | DFT (B3LYP/6-31G(d)) | Identification of two stable conformers | 0.717 Kcal/mol |

This table shows examples of DFT calculations on indole analogs to illustrate the methodology's application.

The electronic structure of a molecule governs its chemical reactivity. Quantum chemical calculations can determine key electronic properties, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO). The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as they indicate a molecule's ability to donate and accept electrons, respectively.

For indole systems, the presence of substituents like a methoxy (B1213986) group can significantly alter the electronic properties. Methoxy groups are electron-donating and are known to enhance the reactivity of the indole ring chim.it. Theoretical calculations can precisely quantify these effects. Furthermore, the molecular electrostatic potential (MESP) surface can be calculated to investigate reactive sites on the molecule, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic) . This information is invaluable for predicting how a molecule will interact with other reagents or with a biological receptor.

Influence of Methoxy Substituent on Electronic Properties and Reactivity

The introduction of a methoxy (-OCH₃) group at the C4-position of the 1H-indole-3-carbonitrile scaffold instigates significant alterations in the molecule's electronic architecture and subsequent reactivity. Computational and theoretical studies elucidate that the methoxy substituent exerts a dual electronic influence: a resonance (or mesomeric) effect and an inductive effect. stackexchange.comchemistrysteps.com

The oxygen atom in the methoxy group is highly electronegative, which leads to an electron-withdrawing inductive effect (-I) through the sigma (σ) bonds. stackexchange.com Conversely, the lone pairs of electrons on the oxygen atom can be delocalized into the π-electron system of the indole ring. stackexchange.com This electron donation into the conjugated system is known as a positive resonance effect (+M). In aromatic systems like indole, the resonance effect is generally more dominant than the inductive effect. chemistrysteps.comlibretexts.org Consequently, the methoxy group functions as a net electron-donating group, effectively "activating" the indole ring.

Table 1: Dueling Electronic Effects of the 4-Methoxy Substituent

| Electronic Effect | Description | Influence on Indole Ring |

| Inductive Effect (-I) | Withdrawal of electron density through σ-bonds due to the high electronegativity of the oxygen atom. | Weakly deactivating |

| Resonance Effect (+M) | Donation of lone-pair electrons from the oxygen atom into the π-system of the indole ring. | Strongly activating |

| Net Effect | The +M effect predominates over the -I effect. | Net electron donation; ring activation |

Impact on Electronic Properties

Computational studies on substituted indoles confirm that in-plane substituents, such as a methoxy group, significantly increase the electron density of the indole ring. chemrxiv.orgchemrxiv.org This increased electron density has profound consequences for the molecule's frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Table 2: Theoretical Impact of 4-Methoxy Substitution on Frontier Molecular Orbital (FMO) Energies

| Molecule | HOMO Energy | LUMO Energy | HOMO-LUMO Gap (ΔE) |

| 1H-indole-3-carbonitrile (Unsubstituted) | Lower | Higher | Larger |

| This compound | Higher | Lower | Smaller |

Note: This table presents a qualitative comparison based on established theoretical principles of substituent effects.

Impact on Chemical Reactivity

Theoretical calculations of global reactivity descriptors, which can be derived from FMO energies, quantify this change. A smaller HOMO-LUMO gap is directly correlated with lower chemical hardness and higher chemical softness, indicating a molecule that is more polarizable and reactive. irjweb.com The molecular electrostatic potential (MEP) map of a methoxy-substituted indole would also reflect this, showing more intense negative potential (red regions) over the aromatic ring system, highlighting the areas most prone to electrophilic attack.

Table 3: Predicted Influence of 4-Methoxy Substitution on Reactivity

| Property | 1H-indole-3-carbonitrile (Unsubstituted) | This compound |

| Overall Electron Density | Lower | Higher |

| Nucleophilicity | Moderate | Enhanced |

| Reactivity toward Electrophiles | Lower | Higher |

| Chemical Hardness | Higher | Lower |

| Chemical Softness | Lower | Higher |

Biological Activities and Pharmacological Investigations

Anticancer Research

Derivatives of 4-Methoxy-1H-indole-3-carbonitrile have been the subject of extensive research to evaluate their potential as anticancer agents. These studies have explored their effects on cancer cell proliferation, the mechanisms by which they induce cell death, and their interactions with specific molecular targets and cellular pathways.

Numerous studies have demonstrated the antiproliferative effects of this compound derivatives against a variety of cancer cell lines. For instance, a novel series of 1H-indole-3-carbonitrile derivatives was synthesized and evaluated for their ability to inhibit the growth of various cancer cells. One particular compound, C11, showed significant antiproliferative effects against TRK-dependent cell lines like Km-12. nih.gov Similarly, other indole (B1671886) derivatives have shown potent anticancer activity against a panel of cancer cell lines with IC50 values in the micromolar range. nih.gov

The antiproliferative activity of these compounds is often evaluated using the MTT assay, which measures the metabolic activity of cells and, by extension, their viability. Several synthesized indole derivatives have exhibited moderate to high cytotoxicity against breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) cell lines. nih.gov For example, one study reported that 4-methoxyindole-3-carbinol, a related compound, inhibited the proliferation of human colon cancer cells DLD-1 and HCT 116 with IC50 values of 116 µM and 96 µM, respectively. nih.govresearchgate.net

| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |

|---|---|---|---|

| 4-methoxyindole-3-carbinol | DLD-1 (Colon) | 116 µM | nih.govresearchgate.net |

| 4-methoxyindole-3-carbinol | HCT 116 (Colon) | 96 µM | nih.govresearchgate.net |

| Substituted benzyl-1H-indole-2-carbohydrazide (Compound 4e) | MCF-7 (Breast) | 0.57 µM | nih.gov |

| Substituted benzyl-1H-indole-2-carbohydrazide (Compound 4e) | HCT116 (Colon) | 1.95 µM | nih.gov |

| Substituted benzyl-1H-indole-2-carbohydrazide (Compound 4e) | A549 (Lung) | 3.49 µM | nih.gov |

The antiproliferative effects of this compound derivatives are often attributed to their ability to induce programmed cell death, or apoptosis, and to cause cell cycle arrest. Mechanistic studies have revealed that these compounds can trigger cancer cell death by arresting the cell cycle at various phases and initiating the apoptotic cascade. nih.gov

Apoptosis induction by these compounds is a key mechanism of their anticancer activity. nih.govnih.govnih.gov This process is often characterized by the activation of caspases, which are a family of proteases that play a crucial role in the execution of apoptosis. mdpi.commdpi.com

The anticancer properties of this compound derivatives are also linked to their ability to inhibit specific molecular targets that are crucial for cancer cell survival and proliferation. Tropomyosin receptor kinases (TRKs) have emerged as a significant therapeutic target in cancers driven by NTRK gene fusions. nih.govresearchgate.net Novel 1H-indole-3-carbonitrile derivatives have been developed as potent TRK inhibitors, demonstrating significant antiproliferative effects in TRK-dependent cancer cells. nih.gov

Another important target is the enzyme EZH2 (Enhancer of zeste homolog 2), a histone methyltransferase that is often dysregulated in various cancers. nih.gov Indole-based inhibitors of EZH2, such as CPI-1205, have shown high potency and selectivity, leading to their investigation in clinical trials for B-cell lymphomas. nih.govmedchemexpress.com

The induction of apoptosis by this compound derivatives involves the modulation of key cellular pathways. A central event in apoptosis is the activation of caspases. Treatment with these compounds has been shown to lead to the cleavage and activation of executioner caspases like caspase-3, which then orchestrate the dismantling of the cell. nih.govnih.gov The activation of initiator caspases, such as caspase-8 and caspase-9, has also been observed, indicating the involvement of both the extrinsic and intrinsic apoptotic pathways. nih.govnih.gov

Furthermore, these indole derivatives can influence the expression and activity of cell cycle regulatory proteins. For instance, they can affect the levels of cyclins and cyclin-dependent kinases (CDKs), which are key drivers of cell cycle progression. nih.gov

Antimicrobial and Antifungal Studies

In addition to their anticancer properties, indole derivatives have been investigated for their potential as antimicrobial and antifungal agents.

Several studies have reported the antibacterial activity of indole derivatives against both Gram-positive and Gram-negative bacteria. researchgate.net For instance, certain synthesized indole derivatives have shown good efficacy in inhibiting the growth of Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive). researchgate.net

The antibacterial activity is often determined by measuring the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. Some indole-based compounds have demonstrated potent antibacterial properties with MIC values in the microgram per milliliter range. nih.gov However, the activity can vary significantly depending on the specific derivative and the bacterial strain. While some compounds show broad-spectrum activity, others may be more effective against either Gram-positive or Gram-negative bacteria. mdpi.comnih.gov For example, some indole-3-carboxamide-polyamine conjugates have shown notable activity against Staphylococcus aureus and Acinetobacter baumannii. mdpi.com In some cases, indole derivatives have been found to be inactive against certain Gram-negative bacteria like E. coli. nih.gov The synergistic action of indole-3-carbinol with membrane-active agents has also been explored to combat multidrug-resistant Gram-negative bacteria. researchgate.net

| Compound/Derivative | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| Various synthesized derivatives | Escherichia coli (Gram-negative) | Good inhibition | researchgate.net |

| Various synthesized derivatives | Staphylococcus aureus (Gram-positive) | Good inhibition | researchgate.net |

| CIP–indole 2 | Gram-positive and Gram-negative strains | MICs ranging from 0.5 to 8 μg/mL | nih.gov |

| 5-Bromo-indole-3-carboxamide-PA3-6-3 (13b) | Staphylococcus aureus | MIC ≤ 0.28 µM | mdpi.com |

| 5-Bromo-indole-3-carboxamide-PA3-6-3 (13b) | Acinetobacter baumannii | MIC ≤ 0.28 µM | mdpi.com |

| 2-(1H-Indol-3-yl)quinazolin-4(3H)-one derivatives | Escherichia coli | Inactive | nih.gov |

Limited Publicly Available Research on the Biological Activities of this compound

Extensive investigation into the specified biological activities of the chemical compound this compound reveals a significant lack of dedicated research in publicly accessible scientific literature. While the broader class of indole derivatives has been the subject of numerous studies exploring their pharmacological potential, specific data on the antifungal, antiviral, anti-inflammatory, and analgesic properties of this compound remains largely unavailable.

Antifungal Properties and Mechanism of Action

Currently, there is no specific research detailing the antifungal properties or the precise mechanism of action of this compound against fungal pathogens. Studies on other indole derivatives, such as 3-indolyl-3-hydroxy oxindoles, have shown antifungal potential, but these findings cannot be directly extrapolated to this compound without specific experimental evidence.

Antiviral Research

Anti-inflammatory and Analgesic Potential

The anti-inflammatory and analgesic potential of this compound is yet to be specifically investigated. Related compounds, such as 4-Methoxy-1H-indole-3-carboxylic acid, are being explored for their potential anti-inflammatory properties chemimpex.com. This suggests a possible avenue of research for the carbonitrile derivative, but as of now, no dedicated studies have been published.

Investigations into the mechanisms of action for anti-inflammatory effects in related indole compounds have sometimes pointed towards the inhibition of cyclooxygenase enzymes, COX-1 and COX-2. However, there is no available data to confirm or deny that this compound exerts any anti-inflammatory or analgesic effects through this or any other mechanism.

Anti-inflammatory and Analgesic Potential

Analgesic Activity Studies

The indole nucleus is a foundational structure in many compounds exhibiting significant biological activities, including analgesic effects. researchgate.net While direct studies on the analgesic properties of this compound are not extensively detailed in the reviewed literature, the broader class of indole derivatives has been the subject of numerous investigations for pain management.

Research has shown that various modifications of the indole scaffold can lead to potent analgesic compounds. For instance, a series of novel oxindole derivatives were synthesized and evaluated for their in vivo analgesic potentiality, with some compounds showing 100% protection in analgesic screening. nih.gov Another study synthesized a series of indole derivatives and found that a compound with a 5-NO2 substitution (VIe) showed potent analgesic activity when compared to the standard drug, Diclofenac sodium. researchgate.net The analgesic effects are often explored through models such as the acetic acid-induced writhing test and the hot plate method, which assess peripheral and central analgesic activities, respectively. dovepress.com

The mechanism by which these compounds exert their effects can vary. Some indole derivatives may act as central anti-nociceptive agents and peripheral inhibitors of painful inflammation. nih.gov The structural features, such as substituents on the indole ring, play a crucial role in the potency and efficacy of these compounds.

Below is a table summarizing the analgesic activity of various indole derivatives as reported in scientific literature.

| Compound/Derivative Class | Model/Test Used | Key Findings |

| Oxindole ester derivative (4l) | Acetic acid-induced writhing | Showed 100% protection, indicating significant analgesic activity. nih.gov |

| Oxindole imine derivative (7j) | Acetic acid-induced writhing | Showed 100% protection, comparable to potent derivatives. nih.gov |

| Indole derivative (VIe) | Not specified | Exhibited potent activity when compared to the standard, Diclofenac sodium. researchgate.net |

| 4',5'-dimethoxy-3,7-imino-1,2-benzocyclooctene derivatives | Not specified | Derivatives were synthesized and tested for analgesic activity. nih.gov |

Neurobiological and Neurological Applications

The indole scaffold is recognized as a "privileged scaffold" in drug discovery, particularly for agents acting on the central nervous system (CNS). jpsbr.orgresearchgate.net Its presence in key neurotransmitters like serotonin (B10506) and melatonin underscores its importance in neurobiology. hilarispublisher.com This structural motif allows for diverse chemical modifications, making indole derivatives strong candidates for developing treatments for a range of neurological and neurodegenerative disorders. jpsbr.orghilarispublisher.com

Research on Neurological Disorders and Therapeutic Targets

Indole derivatives are extensively researched for their potential to address complex neurological diseases, which often involve multiple pathological pathways such as oxidative stress, protein misfolding, and neuroinflammation. hilarispublisher.com The versatility of the indole ring enables the design of molecules that can target these specific mechanisms. hilarispublisher.com Numerous indole-containing drugs are already on the market for CNS conditions, and many more are in clinical evaluation, highlighting the therapeutic significance of this chemical class. jpsbr.orgresearchgate.net Research focuses on identifying specific receptors and channels through which these compounds can exert their pharmacological effects to improve upon current therapies. researchgate.net

Potential as DYRK1A Inhibitors for Down Syndrome and Alzheimer's Disease

A significant area of research is the potential of indole derivatives to act as inhibitors of the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). nih.gov Overexpression of the DYRK1A gene, located on chromosome 21, is implicated in the cognitive deficits associated with Down syndrome and the early onset of Alzheimer's disease (AD) pathology in this population. alzdiscovery.orgnih.gov DYRK1A is known to hyperphosphorylate proteins like Tau and the amyloid precursor protein, which contribute to the formation of neurofibrillary tangles and amyloid plaques, the hallmarks of AD. nih.govnih.gov

The indole-3-carbonitrile scaffold, which is the core structure of this compound, has been identified as a promising template for developing DYRK1A inhibitors. nih.govnih.gov Researchers have used fragment-based drug design, starting from structures like 7-chloro-1H-indole-3-carbonitrile, to create smaller, less lipophilic, and more effective inhibitors. nih.govnih.gov These efforts have led to the identification of novel inhibitors with high potency. nih.govnih.gov Inhibition of DYRK1A is considered a potential strategy to normalize kinase levels, which may delay the onset of AD pathology. alzdiscovery.orgresearchgate.net

The table below presents several indole-based compounds investigated as DYRK1A inhibitors.

| Compound | Type/Class | IC50 (DYRK1A) | Key Selectivity/Activity Notes |

| KuFal194 | Indolo[3,2-c]quinoline | 6 nM | Selective versus DYRK1B (600 nM) and CLK1 (500 nM), but showed poor cellular activity. nih.gov |

| Harmine | β-carboline alkaloid | Submicromolar | Lacks selectivity against related kinases (DYRK1B, CLK1) and is a potent MAO-A inhibitor. nih.gov |

| INDY | Benzothiazole derivative | Submicromolar | Shows activity in cellular models but lacks high selectivity. nih.gov |

| 4c (a harmine analog) | Pyrido[3,4-b]indole | Potent inhibitor | More selective than harmine, with appreciable activity against only three other kinases. nih.gov |

Interactions with Serotonin Receptors and Mood Regulation

The indole structure is fundamental to the neurochemistry of mood, as it forms the core of the neurotransmitter serotonin (5-hydroxytryptamine). researchgate.netwikipedia.org Consequently, many indole derivatives have been investigated for their ability to interact with serotonin receptors and modulate mood and behavior. nih.gov Serotonin receptors, such as 5-HT1A and 5-HT2A, are key targets for drugs used to treat depression, anxiety, and schizophrenia. nih.gov

Studies have reported the synthesis of indole derivatives that act as ligands for 5-HT1A and 5-HT2A receptors. nih.gov For example, the compound D2AAK7 was found to exert anxiolytic activity in preclinical tests. nih.gov Furthermore, indole acetic acid, a tryptophan metabolite, has been shown to have anti-depressive effects in animal models by enhancing the serotonin pathway in the brain and gut. nih.gov The structural similarity of this compound to these active compounds suggests its potential to interact with serotonergic systems, although specific studies are needed to confirm this. The 3-(4-piperidyl)-1H-indole scaffold is a known inhibitor of the serotonin transporter (SERT), further linking indole structures to mood regulation pathways. nih.gov

Implications in Neurodegenerative Diseases (e.g., Reactive Oxygen Species Involvement)

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is a key pathological feature in many neurodegenerative diseases, including Alzheimer's and Parkinson's. nih.govmdpi.comchiro.org The brain is particularly susceptible to oxidative damage due to its high oxygen consumption and lipid-rich composition. nih.gov

Indole derivatives, particularly methoxyindoles, have demonstrated significant antioxidant properties. hilarispublisher.comresearchgate.net Melatonin, a well-known methoxyindole, is a potent scavenger of ROS and reactive nitrogen species (RNS). mdpi.com The aromatic indole ring of these compounds can directly neutralize free radicals. mdpi.com Research on other methoxyindoles, such as 5-methoxytryptophol, has shown they can protect cell membranes from lipid peroxidation and reduce oxidative damage. researchgate.net This antioxidant capability is crucial as ROS can damage essential biomolecules, leading to mitochondrial dysfunction and neuronal cell death, which are central to the progression of neurodegenerative disorders. mdpi.comresearchgate.net The 4-methoxy group on this compound suggests it may share these protective antioxidant properties.

Anti-Parkinson Activity

Parkinson's disease (PD) is characterized by the progressive loss of dopaminergic neurons and the accumulation of misfolded α-synuclein protein. nih.govhum-ecol.ru Indole alkaloids have emerged as promising candidates for neuroprotective strategies against PD. nih.govhum-ecol.ruresearchgate.net Their therapeutic potential stems from their ability to target multiple pathways involved in the disease's progression. hilarispublisher.com

Key mechanisms of action for indole derivatives in the context of PD include:

Combating Oxidative Stress: As mentioned, many indole alkaloids are potent antioxidants that can mitigate the oxidative stress implicated in the death of dopaminergic neurons. nih.govresearchgate.net

Inhibition of α-synuclein Aggregation: Certain indole-based compounds can interfere with the aggregation of α-synuclein, a process central to the formation of Lewy bodies and neurotoxicity in PD. hilarispublisher.com

MAO-B Inhibition: The catalytic oxidation of dopamine by monoamine oxidase B (MAO-B) produces hydrogen peroxide, a source of oxidative stress. Indole alkaloids have been studied for their ability to inhibit MAO-B, thus reducing this harmful byproduct. nih.govhum-ecol.ru

DYRK1A Inhibition: DYRK1A inhibition has been shown to reduce neuroinflammation and decrease microglial activation, which are contributing factors to the neuronal damage seen in PD. mdpi.com

These multifaceted actions make the indole scaffold a valuable starting point for the development of novel anti-Parkinson agents.

Other Biological Activities

Antioxidant Properties and Mechanisms

The indole nucleus is a well-established scaffold for antioxidant activity, and the introduction of substituents can modulate this property. Methoxy (B1213986) groups, in particular, are known to enhance the antioxidant capabilities of phenolic compounds by affecting their electronic properties. chemimpex.com Research into various ethenyl indoles has shown that those with electron-donating substituents exhibit antioxidant properties comparable to vitamin E. rsc.org The proposed mechanisms for their free-radical scavenging activity include hydrogen atom transfer (HAT), single-electron transfer followed by proton transfer (SET-PT), and sequential proton-loss electron transfer (SPLET). chemimpex.com

While direct antioxidant assays on this compound are not extensively documented, its close analogue, 4-Methoxy-1H-indole-3-carboxylic acid, is being explored for its potential antioxidant and anti-inflammatory properties. chemimpex.com The antioxidant activity of indole derivatives is often evaluated using assays such as the 2,2'-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. For instance, a study on ethenyl indoles demonstrated that a hydroxy-substituted derivative exhibited significant antioxidant properties with a 50% inhibition concentration (IC₅₀) of approximately 24 μM, which is comparable to vitamin E (IC₅₀ ~ 26 μM). rsc.org The potential of these compounds is further highlighted by the cytoprotective effects observed for certain C-3 substituted indole derivatives against oxidative stress-induced hemolysis. uni.lu

Table 1: Antioxidant Activity of Related Indole Derivatives

| Compound Class | Assay | Result | Reference |

|---|---|---|---|

| Hydroxy substituted ethenyl indole | DPPH | IC₅₀ ~ 24 μM | rsc.org |

Antimalarial Activity

The fight against malaria, a disease caused by Plasmodium parasites, is continually challenged by the emergence of drug-resistant strains, necessitating the discovery of new therapeutic agents. nih.gov The indole scaffold has emerged as a promising basis for the development of novel antimalarials. researchgate.net Indole-based compounds can exert their antiplasmodial effects through various mechanisms, including the inhibition of hemozoin formation, a critical detoxification process for the parasite. researchgate.net

Synthetic indole derivatives have shown potent activity against Plasmodium falciparum, the deadliest species of the malaria parasite. asm.org For example, a series of endochin-like quinolones (ELQs) were developed and showed low nanomolar IC₅₀ values against multiple drug-resistant strains of P. falciparum. nih.govmmv.org Although research specifically detailing the antimalarial activity of this compound is limited, the demonstrated efficacy of other indole derivatives underscores the potential of this chemical class. Studies on indole-3-glyoxyl tyrosine derivatives, for instance, showed a parasite growth inhibition of over 85% with low cytotoxicity against human cells. chim.it

Table 2: In Vitro Antiplasmodial Activity of Related Indole and Quinolone Derivatives

| Compound/Class | P. falciparum Strain(s) | IC₅₀ Value | Reference |

|---|---|---|---|

| Amodiaquine | Multiple strains | 2–10 nM | plos.org |

| Artemisinin | Multiple strains | 1–15 nM | plos.org |

| Halofantrine | Sensitive & Resistant strains | 0.3-4 nM | plos.org |

| Indole-3-glyoxyl tyrosine derivatives | 3D7 | >85% inhibition | chim.it |

Antitubercular Activity

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health threat, exacerbated by the rise of multidrug-resistant (MDR-TB) strains. acs.org The indole framework is a key component in the search for new anti-TB drugs. doi.org Indole derivatives have been shown to inhibit the growth of M. tuberculosis through various mechanisms, including targeting essential enzymes like decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1) and polyketide synthase 13 (Pks13). doi.orgnih.gov

A variety of indole-containing compounds have demonstrated significant in vitro activity against the H37Rv strain of M. tuberculosis and other clinical isolates. rsc.org For example, certain N-phenylindole derivatives have shown potent activity, with Minimum Inhibitory Concentration (MIC) values as low as 0.0625 µg/mL. nih.govmdpi.com Studies on 5-substituted Oxindole derivatives also identified compounds with strong antitubercular activity, with MIC values of 1.56 µg/mL. doi.org The presence of a methoxy group on the indole ring has been a feature in several synthesized analogues with promising activity. mdpi.com For instance, a series of 7-methoxy-indolizine derivatives showed encouraging anti-TB activity against MDR strains of M. tuberculosis at a concentration of 16 μg/mL. mdpi.com

Table 3: Antitubercular Activity of Related Indole Derivatives

| Compound Class/Derivative | M. tuberculosis Strain | MIC Value | Reference |

|---|---|---|---|

| N-phenylindole derivative (Compound 45) | H37Rv | 0.0625 µg/mL | nih.gov |

| N-phenylindole derivative (Compound 58) | H37Rv | 0.125 µg/mL | nih.gov |

| Oxindole derivative (Compound 9e) | H37Rv | 1.56 µg/mL | doi.org |

Anticholinesterase Activity

Cholinesterase inhibitors, which block the breakdown of the neurotransmitter acetylcholine, are a cornerstone in the symptomatic treatment of Alzheimer's disease. nih.gov The indole nucleus has been incorporated into the design of new acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors. The presence and position of a methoxy group on a molecule can influence its inhibitory activity. nih.gov

Research on methoxy-activated indoles has highlighted their potential in this area. chim.it For example, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine was identified as a highly potent and selective AChE inhibitor with an IC₅₀ value of 5.7 nM. researchgate.net This demonstrates that complex molecules containing methoxy-substituted aromatic systems can achieve significant inhibitory potency. While specific data for this compound is not available, the general activity of related structures suggests this is a viable area for future investigation.

Table 4: Cholinesterase Inhibition by a Related Indanone Derivative

| Compound | Target | IC₅₀ Value | Selectivity (AChE/BChE) | Reference |

|---|

Anti-HIV Activity

The indole scaffold has been a key element in the development of inhibitors for Human Immunodeficiency Virus Type 1 (HIV-1). nih.gov One of the critical targets for these inhibitors is the viral envelope glycoprotein gp120, which is essential for the virus's entry into host cells. acs.org Indole derivatives have been designed to interfere with the interaction between gp120 and the host cell's CD4 receptor, thereby blocking viral attachment, which is the first step of infection. nih.gov

Specifically, a derivative containing a 4-methoxyindole (B31235) moiety, 4-methoxy-1-(4-benzoylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione, has been identified as a potent inhibitor of HIV-1 attachment. researchgate.netacs.org This class of compounds acts by binding to gp120 and preventing the conformational changes necessary for it to bind to the CD4 receptor. nih.gov Other research has focused on indole-based compounds that target the gp41 glycoprotein, another crucial component of the viral fusion machinery, with some derivatives showing sub-micromolar activity against viral replication. Furthermore, derivatives of 1,3,4-oxadiazole containing an indole moiety have shown potent inhibition of Tat-mediated viral transcription, with half-maximal effective concentrations (EC₅₀) as low as 0.17 µM. asm.org

Table 5: Anti-HIV-1 Activity of Related Indole Derivatives

| Compound Class | Mechanism of Action | Potency | Reference |

|---|---|---|---|

| 4-methoxy-indole glyoxamide derivative | HIV-1 attachment inhibitor (targets gp120) | Potent inhibitor | researchgate.netacs.org |

| 1,3,4-Oxadiazole-indole derivative | Tat-mediated transcription inhibitor | EC₅₀ = 0.17 µM | asm.org |

Antidiabetic Activity (e.g., AMPK Activation)

AMP-activated protein kinase (AMPK) is a key enzyme that acts as a cellular energy sensor, playing a crucial role in regulating glucose and lipid metabolism. Activation of AMPK is considered a promising therapeutic strategy for metabolic disorders like type 2 diabetes. The indole scaffold has been identified as a promising starting point for the design of novel, potent AMPK activators. nih.gov

Recent drug discovery efforts have led to the identification of indole derivatives that can directly activate AMPK. For example, a newly designed 4-azaindole derivative demonstrated in vitro activity in the single-digit nanomolar range and showed positive effects in a diabetic animal model, leading to improvements in HbA1c and a decrease in liver fat accumulation. Another study identified an indole acid derivative, PF-06409577, as a direct AMPK activator. acs.org While direct evidence for this compound is yet to be established, these findings strongly suggest that indole-based compounds are a viable class of molecules for targeting AMPK and exploring potential antidiabetic therapies.

Table 6: AMPK Activation by Related Indole Derivatives

| Compound Class | Target Isoform | In Vitro Activity | In Vivo Effect | Reference |

|---|---|---|---|---|

| 4-Azaindole derivative (16g) | Not specified | Single-digit nM | Improved HbA1c, decreased hepatic lipid accumulation | |

| Indole acid derivative (PF-06409577) | Not specified | Direct AMPK activator | Potential for diabetic nephropathy treatment | acs.org |

Enzyme Inhibition Studies beyond Cancer

While research on this compound has significantly focused on its potential as an anticancer agent, investigations into its effects on other enzymatic pathways are emerging. Studies on structurally similar indole derivatives suggest that this class of compounds possesses a broad spectrum of bioactivity, including the inhibition of enzymes relevant to various pathological conditions beyond cancer. This section explores the enzyme inhibition profile of this compound and related compounds in non-cancer contexts, drawing upon available research to build a comprehensive understanding of its pharmacological potential.

Inhibition of Monoamine Oxidase (MAO)

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes in the metabolic pathways of neurotransmitters such as serotonin, dopamine, and norepinephrine. Their inhibition can be a therapeutic strategy for neurological disorders like depression and Parkinson's disease nih.gov. While direct studies on this compound are limited, research on related indole-dicarbonitrile derivatives has demonstrated potent MAO inhibition. For instance, certain indole-5,6-dicarbonitrile compounds have been shown to be powerful inhibitors of both MAO-A and MAO-B, suggesting that the indole-carbonitrile scaffold is a promising pharmacophore for MAO inhibition. The presence and position of substituents on the indole ring are critical for the potency and selectivity of this inhibition.

Inhibition of Cholinesterases

Inhibition of Lipoxygenases

Lipoxygenases are enzymes involved in the biosynthesis of leukotrienes and other inflammatory mediators. Their inhibition is a target for the development of anti-inflammatory drugs. Studies on 5-(4-Methoxyphenyl)-1H-indoles have shown inhibitory activity against 15-lipoxygenase (ALOX15) mdpi.com. This suggests that methoxy-substituted indole scaffolds have the potential to modulate inflammatory pathways through lipoxygenase inhibition. The methoxy group, in particular, can play a crucial role in the interaction with the enzyme's active site mdpi.com.

While direct experimental data on the enzyme inhibitory activities of this compound in non-cancer contexts are not extensively documented, the available literature on structurally related indole derivatives provides a strong rationale for its potential to interact with various key enzymes. The collective findings for methoxy-substituted indoles and indole-carbonitriles suggest that this compound may exhibit inhibitory effects on enzymes such as monoamine oxidases, cholinesterases, and lipoxygenases. Further targeted investigations are necessary to fully elucidate the specific enzyme inhibition profile of this compound and to determine its therapeutic potential for a range of non-cancerous diseases.

Structure Activity Relationship Sar Studies

Systematic Modification of the 4-Methoxy-1H-indole-3-carbonitrile Core

The chemical scaffold of this compound offers several positions for modification, including the indole (B1671886) nitrogen (N1), the methoxy (B1213986) group at position 4, the carbonitrile group at position 3, and the benzene (B151609) ring of the indole moiety. Each of these positions has been a subject of investigation to map the pharmacophoric requirements for optimal biological efficacy.

The indole nitrogen (N1) is a critical site for modification, as substituents at this position can influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its binding to target proteins. While the unsubstituted N1 position, with its hydrogen atom, can act as a hydrogen bond donor, substitution at this site can modulate the compound's pharmacological profile.

Research into related indole derivatives has shown that the nature of the substituent at the N1 position can have a profound impact on biological activity. For instance, in a series of N-substituted indole derivatives developed as Mcl-1 inhibitors, the substituent on the indole nitrogen was found to be a key determinant of their inhibitory activity. nih.gov Molecular modeling studies of these compounds indicated that the N1-substituent occupies a crucial region of the binding pocket. nih.gov

Similarly, studies on other indole-based compounds have revealed that N1-alkylation or N1-arylation can lead to a range of effects. In some cases, small alkyl groups may be well-tolerated or even enhance activity, while larger or more complex groups might be detrimental. For example, the methylation of the N1 position in a related tetrahydro-γ-carboline scaffold led to a significant decrease in activity, suggesting that a hydrogen atom at this position could be important for hydrogen bonding, or that there is insufficient space to accommodate a methyl group. acs.org Conversely, the introduction of a methylsulfonyl group at the N1 position of certain indole derivatives has been shown to yield compounds with significant anti-inflammatory and antimicrobial activities. nih.gov Furthermore, the discovery of aryl-substituted indole derivatives as potent RORγt agonists demonstrates that larger substituents at the N1 position can be beneficial for specific targets. nih.gov

These findings underscore the principle that the optimal substituent at the N1 position is highly dependent on the specific biological target. The electronic and steric properties of the N1-substituent must be carefully considered in the design of new analogs to achieve the desired pharmacological effect.

Table 1: Impact of N1-Substituents on the Biological Activity of Indole Analogs

| Scaffold | N1-Substituent | Biological Target | Effect on Activity | Reference |

| Indole | 3-(4-methoxyphenoxy)propyl | Mcl-1 | Essential for inhibitory activity | nih.gov |

| Tetrahydro-γ-carboline | Methyl | CFTR | Marked reduction in activity | acs.org |

| Indole | Methylsulfonyl | COX-2/5-LOX | Potent anti-inflammatory activity | nih.gov |

| Indole | Aryl groups | RORγt | Potent agonistic activity | nih.gov |

| Indole | Hydrogen (unsubstituted) | CFTR | Potentially important for H-bonding | acs.org |

Influence of Methoxy Group Position and Substitutions on Biological Efficacy

The methoxy group at the 4-position of the indole ring is a key feature of the parent compound, contributing to its electronic and steric properties. The position of this group and its replacement with other substituents have been explored to understand their role in biological activity.

The presence of methoxy groups on the indole ring is a common feature in many biologically active natural products and synthetic compounds. nih.gov These groups are known to enhance the electron-donating nature of the indole nucleus, which can influence its reactivity and interaction with biological macromolecules. nih.gov Studies on various indole derivatives have shown that the position of the methoxy group is crucial for activity. For instance, in a series of 2-aryl-3-aroyl indoles designed as inhibitors of tubulin assembly, a methoxy group at the 6-position of the indole ring was a common feature in the most active compounds. nih.gov Shifting the methoxy group to other positions on the fused aryl ring resulted in varied activity, with a methoxy group at the 7-position also yielding a highly potent compound. nih.gov

Bioisosteric replacement of the methoxy group with other functionalities is a common strategy in medicinal chemistry to fine-tune a compound's properties. One such replacement is the substitution of a methoxy group with a fluorine atom. This change can block metabolic oxidation and is expected to increase lipophilicity. However, the magnitude of this effect can be influenced by other substituents on the aromatic ring. Generally, the presence of electron-donating groups on the ring tends to increase the difference in lipophilicity between a methoxy-substituted compound and its fluorinated counterpart.

In the context of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles, which are structurally related to indoles, an 8-methoxy substituent (analogous to the 4-methoxy position) was found to be important for their activity as CFTR potentiators. This highlights the significance of substitution at this particular position on the benzene ring of the indole core.

Table 2: Influence of Methoxy Group and its Analogs on Biological Activity

| Scaffold | Substitution | Position | Biological Target/Effect | Key Finding | Reference |

| 2-Aryl-3-aroyl indole | Methoxy | 6 | Tubulin assembly inhibition | Common feature in active compounds | nih.gov |

| 2-Aryl-3-aroyl indole | Methoxy | 7 | Tubulin assembly inhibition | Comparable activity to 6-methoxy analog | nih.gov |

| Aromatic compounds | Methoxy to Fluorine | General | Physicochemical properties | Increases lipophilicity, blocks metabolism | |

| Tetrahydro-γ-carboline | Methoxy | 8 | CFTR potentiation | Important for activity |

Effects of Modifications at the Carbonitrile Group (C3)

The carbonitrile group at the C3 position of the indole ring is a significant functional group that can participate in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions. Modifications of this group can therefore have a substantial impact on the biological activity of the molecule.

While direct modifications of the carbonitrile in this compound are not extensively reported in the provided context, studies on related indole structures provide valuable insights. For example, in the development of checkpoint kinase 1 (Chk1) inhibitors, two nitrile analogues of indolocarbazole with varying lengths of the nitrile-containing arm were synthesized. This research found that a three-carbon nitrile chain resulted in the maximum activity, indicating that the positioning and context of the nitrile group are critical for its interaction with the target.

Table 3: Bioisosteric Replacements for the C3-Carbonitrile Group

| Original Group (C3) | Replacement Group | Potential Change in Properties | Relevance |

| Carbonitrile (-CN) | Carboxamide (-CONH2) | Increased hydrogen bond donor/acceptor capacity; increased polarity. | Common isosteric replacement to probe for additional hydrogen bonding interactions. |

| Carbonitrile (-CN) | Tetrazole (-CN4H) | Acidic properties; can act as a non-classical carboxylic acid isostere. | Can introduce a negative charge at physiological pH and engage in different ionic interactions. |

| Carbonitrile (-CN) | Aldehyde (-CHO) | Can act as a hydrogen bond acceptor; reactive group for further modification. | Alters the electronic and steric profile at C3. |

| Carbonitrile (-CN) | Amine (-NH2) via reduction | Introduces a basic center; can form salt bridges. | Significant change in physicochemical properties and potential for new interactions. |

Exploration of Substitutions on the Benzene Ring of the Indole Moiety

The benzene ring of the indole core in this compound presents several positions (C5, C6, and C7) where substitutions can be made to modulate the compound's biological activity. These substitutions can alter the molecule's lipophilicity, electronic properties, and steric bulk, thereby influencing its pharmacokinetic and pharmacodynamic profiles.

Studies on related indole derivatives have demonstrated the importance of the substitution pattern on the benzene ring. For instance, in the development of HIV-1 fusion inhibitors based on a bis-indole scaffold, alternative linkages through the 5-position of the indole were explored, indicating that the point of attachment on the benzene ring is a critical determinant of activity. nih.gov

In a series of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles, which are structurally related to indoles, the substitution pattern on the phenyl ring was systematically investigated. This exploration led to the discovery of compounds with improved potency as CFTR potentiators, underscoring the significance of substituents on the benzene portion of the molecule. The introduction of various groups at different positions of the benzene ring allowed for the fine-tuning of the compound's activity.

The presence of the methoxy group at the C4 position already influences the electronic nature of the benzene ring. Additional substituents can either enhance or diminish this effect, or introduce new interaction points with the biological target. For example, the introduction of electron-withdrawing groups like halogens or nitro groups, or electron-donating groups like additional methoxy or alkyl groups, can lead to a wide range of biological activities. The specific nature and position of these substituents need to be optimized for each biological target to achieve the desired therapeutic effect.

Table 4: Representative Substitutions on the Benzene Ring of Indole Analogs and Their Effects

| Scaffold | Position of Substitution | Substituent | Observed Effect | Reference |

| Bis-indole | C5 | Linkage to another indole | Altered activity as HIV-1 fusion inhibitors | nih.gov |

| Tetrahydro-γ-carboline | Benzene Ring (various) | Various | Modulated potency as CFTR potentiators | |

| 2-Aryl-3-aroyl indole | C6 | Methoxy | Potent tubulin assembly inhibition | nih.gov |

| 2-Aryl-3-aroyl indole | C7 | Methoxy | Potent tubulin assembly inhibition | nih.gov |

Pharmacokinetic and Pharmacodynamic Research Excluding Specific Numerical Values

In Vitro and In Vivo ADME Profile Assessment

ADME, which stands for Absorption, Distribution, Metabolism, and Excretion, is fundamental to understanding the pharmacokinetic profile of a potential drug molecule. These properties are key determinants of a drug's efficacy and are typically assessed through a series of in vitro and in vivo studies.

Oral bioavailability refers to the fraction of an orally administered drug that reaches the systemic circulation unchanged. It is a crucial parameter for orally delivered medicines. The assessment of oral bioavailability is complex and is influenced by both absorption and first-pass metabolism. While specific in vivo oral bioavailability data for 4-Methoxy-1H-indole-3-carbonitrile is not available in the reviewed literature, its potential for oral absorption can be initially evaluated using in vitro models such as the Caco-2 permeability assay.

The stability of a compound in plasma and its metabolism by liver enzymes are critical factors influencing its half-life and duration of action.

Plasma Stability: This assay determines the stability of a compound in plasma from different species (e.g., human, rat, mouse). It helps to identify compounds that are rapidly degraded by plasma enzymes. The general procedure involves incubating the test compound with plasma and measuring its concentration over time.

Liver Microsomal Stability: The liver is the primary site of drug metabolism. Liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450s. This in vitro assay assesses how quickly a compound is metabolized by these enzymes, providing an early indication of its metabolic clearance in the body. nih.gov The stability is typically reported as the percentage of the compound remaining after a specific incubation period. chemicalbook.com

Detailed plasma and liver microsomal stability data for this compound are not readily found in the public domain.

| Assay | Purpose | General Findings for Drug Candidates |

| Plasma Stability | To assess degradation by plasma enzymes. | High stability is generally desirable for systemic drugs. |

| Liver Microsomal Stability | To predict metabolic clearance by the liver. | Stability varies widely and influences dosing frequency. |

The ability of a compound to pass through biological membranes is a prerequisite for its absorption and distribution. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs. nih.govmdpi.com Caco-2 cells are human colon adenocarcinoma cells that differentiate into a monolayer of polarized epithelial cells, mimicking the intestinal barrier. researchgate.netresearchgate.net

The apparent permeability coefficient (Papp) is determined by measuring the rate of transport of the compound across the Caco-2 cell monolayer. nih.gov A high Papp value generally suggests good potential for oral absorption. researchgate.net Specific Caco-2 permeability data for this compound is not available in the surveyed scientific literature.

Once a drug enters the bloodstream, it can bind to plasma proteins, such as albumin and alpha-1-acid glycoprotein. scielo.org.mx The extent of plasma protein binding (PPB) is a critical parameter as generally only the unbound fraction of the drug is free to exert its pharmacological effect and to be metabolized and excreted. researchgate.net High plasma protein binding can affect the drug's distribution and clearance. Ultrafiltration and equilibrium dialysis are common methods to determine the percentage of a drug that is bound to plasma proteins. researchgate.netnih.gov

Specific data on the plasma protein binding of this compound could not be located in the public scientific literature.

| Parameter | Significance |

| Unbound Fraction (fu) | The fraction of drug not bound to plasma proteins, which is pharmacologically active. |